molecular formula C19H15N5OS B2965970 N-phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852372-31-7

N-phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2965970
CAS No.: 852372-31-7
M. Wt: 361.42
InChI Key: NGVFOSXBKDAOPR-UHFFFAOYSA-N
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Description

N-phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a triazolopyridazine core linked to a phenyl-substituted acetamide moiety via a thioether bridge. This structure confers unique electronic and steric properties, making it a candidate for targeting protein-RNA interactions, particularly in oncology.

Properties

IUPAC Name

N-phenyl-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5OS/c25-17(20-15-9-5-2-6-10-15)13-26-18-12-11-16-21-22-19(24(16)23-18)14-7-3-1-4-8-14/h1-12H,13H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVFOSXBKDAOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps, starting with the formation of the triazolo[4,3-b]pyridazine core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a suitable catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: N-phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives with varying chemical properties.

Biology: In biological research, N-phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has been studied for its potential biological activities, including its role as a potential inhibitor of certain enzymes or receptors.

Medicine: The compound has shown promise in medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or industrial outcomes.

Molecular Targets and Pathways: The compound may target specific enzymes, receptors, or signaling pathways, depending on its intended application. For example, in medicinal applications, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide with structurally related triazolopyridazine derivatives, emphasizing substituent effects, biological activity, and physicochemical properties.

Compound Name Key Structural Features Molecular Weight CAS Number Biological Activity Key Findings
This compound Phenyl groups at triazolopyridazine C3 and acetamide N; thioether linker Not provided Not available Hypothesized RNA-binding modulation Limited direct data; inferred activity from analogs
N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide Methyl groups at triazolopyridazine C3 and acetamide N; aromatic phenyl substitution 322.35 108825-65-6 Lin28 inhibitor, let-7 processing enhancer Reduces tumorsphere formation in cancer cells; promotes differentiation
(E)-4b Triazolopyridazin-6-yl linked to pyrazole; propenoic acid chain 412.48 Not available Unspecified (structural analog) High melting point (253–255°C); potential stability for formulation
N-(2-oxolanylmethyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide Pyridinyl at triazolopyridazine C3; tetrahydrofuran-methyl acetamide 367.4 2034348-79-1 Undisclosed Structural diversity with polar tetrahydrofuran group; no activity data
2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid Methyl at triazolopyridazine C3; free carboxylic acid 236.24 Not available Potential precursor or bioactive agent Simpler structure; may lack cell permeability due to carboxylic acid

Structural and Functional Analysis

Substituent Effects on Bioactivity N-Methyl vs. N-Phenyl: The methyl-substituted analog (CAS 108825-65-6) inhibits Lin28, rescuing let-7 miRNA processing and reducing CSC tumorsphere formation . Heterocyclic Variations: Replacement of phenyl with pyridinyl (e.g., CAS 2034348-79-1) introduces a hydrogen-bond acceptor, possibly altering target binding. Thiophene-substituted analogs (e.g., ) may shift electronic properties, though data are lacking .

Physicochemical Properties Melting Points: (E)-4b (mp 253–255°C) demonstrates high thermal stability, likely due to its rigid pyrazole-propenoic acid structure . The target compound’s melting point is unreported, but phenyl groups could increase crystallinity. Solubility: The tetrahydrofuran-methyl group in CAS 2034348-79-1 may enhance aqueous solubility compared to phenyl analogs, critical for pharmacokinetics .

Therapeutic Potential Lin28 Inhibition: Methyl-substituted triazolopyridazines (e.g., Lin28-1632) are validated in preclinical cancer models, while phenyl analogs remain underexplored . Differentiation vs.

Biological Activity

N-phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazolo-pyridazine core and subsequent modifications to introduce the phenyl and thioacetamide groups. Key steps in the synthesis may include:

  • Formation of Triazolopyridazine Core : Cyclization of hydrazine derivatives with nitriles to create the triazolopyridazine structure.
  • Coupling Reactions : Introduction of the phenyl group through palladium-catalyzed cross-coupling methods.
  • Thioacetamide Modification : Incorporation of the thioacetamide moiety via nucleophilic substitution reactions.

The biological activity of this compound primarily involves:

1. DNA Intercalation : The triazolopyridazine moiety can intercalate with DNA, disrupting its structure and function, which is crucial for inducing cell death in cancer cells.

2. Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cell proliferation, such as topoisomerases and kinases. This inhibition is significant for its potential anticancer effects.

3. Induction of Apoptosis : By disrupting key cellular pathways, this compound can induce programmed cell death (apoptosis), a desirable effect in cancer therapy.

Biological Activity

The biological activity of this compound has been evaluated through various assays and studies. Below is a summary of its effects on different cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF710.5Apoptosis induction
NCI-H4608.7Topoisomerase inhibition
HeLa12.0DNA intercalation

These results indicate that the compound exhibits potent cytotoxic effects across multiple cancer cell lines.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on MCF7 Cells : A study demonstrated that this compound significantly inhibited the growth of MCF7 breast cancer cells with an IC50 value of 10.5 µM. The mechanism involved apoptosis through caspase activation.
  • NCI-H460 Lung Cancer Study : In another study focused on lung cancer cells (NCI-H460), the compound showed an IC50 value of 8.7 µM, attributed to its ability to inhibit topoisomerase II activity.

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